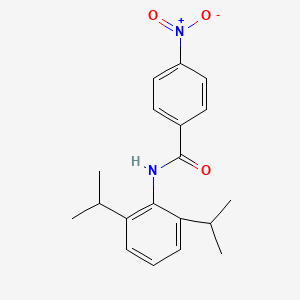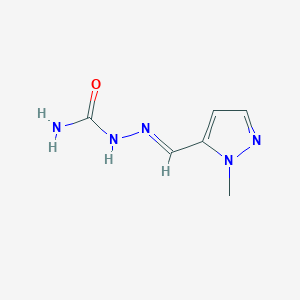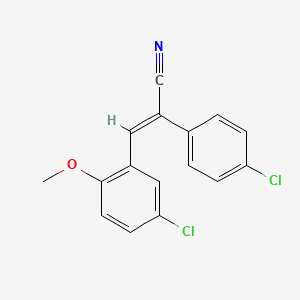![molecular formula C17H12N4S B5718869 N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell-related diseases.
Wirkmechanismus
TAK-659 works by inhibiting N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, a key enzyme involved in the signaling pathway of B cells. N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine plays a critical role in the activation and proliferation of B cells, as well as the production of antibodies. By inhibiting N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, TAK-659 blocks the downstream signaling pathways that lead to B cell activation and proliferation.
Biochemical and Physiological Effects
In addition to its effects on B cells, TAK-659 has also been shown to inhibit other enzymes in the same family as N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, such as TEC and ITK. This broader inhibition profile may contribute to its efficacy in treating various B cell-related diseases. TAK-659 has also been shown to have good oral bioavailability and to be well-tolerated in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its specificity for N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine and related enzymes, which may reduce the risk of off-target effects. However, its broad inhibition profile may also lead to unintended effects on other immune cells or signaling pathways. Another limitation is the lack of data on the long-term safety and efficacy of TAK-659 in humans, as it is still in the early stages of clinical development.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is its potential use in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy. Another direction is the exploration of its effects on other immune cells or signaling pathways. Additionally, further studies are needed to determine the optimal dosing and duration of treatment for different B cell-related diseases.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the formation of the thiazole and pyrimidine rings, as well as the coupling of the two rings. The final product is obtained through purification and isolation processes. The precise details of the synthesis method are proprietary information of the company that developed TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been shown to be effective in preclinical models of B cell-related diseases, including lymphoma and autoimmune disorders. In a study published in Cancer Research, TAK-659 was found to inhibit the growth of lymphoma cells both in vitro and in vivo. Another study published in Arthritis & Rheumatology showed that TAK-659 reduced the severity of arthritis in a mouse model of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-naphthalen-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c1-2-5-13-10-14(7-6-12(13)4-1)15-11-22-17(20-15)21-16-18-8-3-9-19-16/h1-11H,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSCBKPRNMVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Naphthalen-2-yl-thiazol-2-yl)-pyrimidin-2-yl-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)



![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
![ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5718859.png)

![6-allyl-2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5718876.png)
![2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5718883.png)
![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5718887.png)

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)